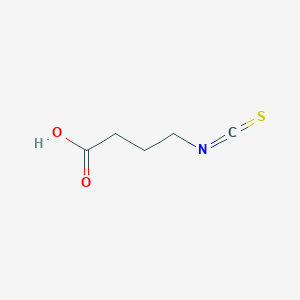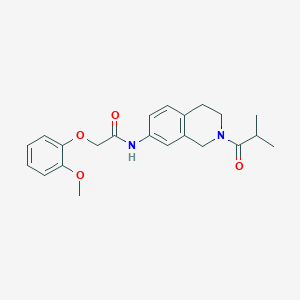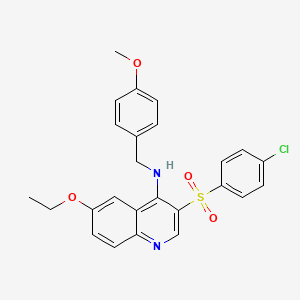
4-isothiocyanatobutanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isothiocyanatobutanoic Acid is a chemical compound with the molecular formula C5H7NO2S . It is a product of glucosinolate autolysis, a process that occurs in certain plants, particularly those in the Brassicales order . This compound has been used in scientific research due to its versatile applications in various fields, such as bioconjugation, protein labeling, and drug delivery systems.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C5H7NO2S/c7-5(8)2-1-3-6-4-9/h1-3H2,(H,7,8) . The Canonical SMILES representation is: C(CC(=O)O)CN=C=S .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 145.18 g/mol . Other properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, and others are also provided .
Scientific Research Applications
Antimicrobial Activity
4-Isothiocyanatobutanoic acid, identified in Erysimum diffusum, exhibits significant antimicrobial properties. It demonstrates inhibitory and microbicidal activities against key human pathogens, including a range of bacterial strains (Radulović, Dekic, & Stojanović-Radić, 2011).
Antibacterial and Genotoxic Properties
New isothiocyanate derivatives, including this compound, have shown promising antibacterial effects. They exhibit a broad antibacterial impact on organisms like Staphylococcus aureus and Escherichia coli, without mutagenic effects in the Ames test (Šovčíková et al., 2008).
Cancer Research
Ethyl 4-isothiocyanatobutanoate, a derivative of this compound, exhibits potential as an anticancer agent. It enhances the sensitivity of human ovarian carcinoma cells to cisplatin, a common chemotherapy drug, and shows synergistic effects in inhibiting tumor growth (Bodo et al., 2005).
Apoptosis Induction
The synthetic isothiocyanate, ethyl-4-isothiocyanatobutanoate, induces apoptosis in various cell lines, suggesting its potential utility in cancer treatment. It has been shown to cause DNA damage, proteasomal activity, and the induction of critical cellular pathways associated with apoptosis (Bodo et al., 2006).
Immunotoxic and Cancerostatic Effects
Studies on ethyl 4-isothiocyanatobutanoate in Lewis rats with fibrosarcoma indicated both immunotoxic and cancerostatic effects. This compound showed a modulating impact on lymphoid organs, indicating potential relevance in cancer treatment and immune response research (Šovčíková et al., 2002).
Impact on Cellular Signaling
The combination of ethyl 4-isothiocyanatobutanoate with cisplatin in cancer treatment can lead to alterations in cellular signaling pathways. This combination can increase intracellular platinum accumulation and induce apoptosis, providing insights into potential therapeutic strategies (Bodo et al., 2006).
Mechanism of Action
Target of Action
4-Isothiocyanatobutanoic Acid is primarily targeted against various human pathogens . It has been found to exhibit significant inhibitory and microbicidal activity against these pathogens .
Mode of Action
It is known that it demonstrates antimicrobial activity, which suggests that it interacts with microbial targets, leading to their inhibition or death .
Biochemical Pathways
This compound is a product of the autolysis of glucosinolates, which are secondary metabolites found in certain plants . The breakdown of glucosinolates leads to the formation of various compounds, including isothiocyanates such as this compound . The affected pathways and their downstream effects are currently under investigation.
Result of Action
The primary result of the action of this compound is its antimicrobial effect. It has been found to exhibit significant inhibitory and microbicidal activity against various human pathogens . This suggests that it may disrupt essential cellular processes in these pathogens, leading to their inhibition or death.
Biochemical Analysis
Biochemical Properties
It has been identified as a product of glucosinolate autolysis . Glucosinolates are a class of organic compounds that contain sulfur and nitrogen and are known for their role in plant defense against herbivores and pathogens . The breakdown of glucosinolates can result in a variety of products, including isothiocyanates like 4-isothiocyanatobutanoic acid .
Molecular Mechanism
As an isothiocyanate, it may interact with biomolecules through its isothiocyanate group, but specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been reported .
properties
IUPAC Name |
4-isothiocyanatobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c7-5(8)2-1-3-6-4-9/h1-3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKZJWRREHJQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4374-71-4 |
Source


|
| Record name | 4-isothiocyanatobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Furan-2-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2680993.png)
![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2680994.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2680997.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2680998.png)

![N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2681002.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2681003.png)
![1-(3-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2681004.png)
![1H-imidazo[4,5-c]pyridine, 2-methyl-, dihydrochloride](/img/structure/B2681006.png)

![Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate](/img/structure/B2681011.png)
![1-(4-bromophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2681012.png)